Bienvenue dans la boutique en ligne BenchChem!

Alvelestat tosylate

Oxidative Stress Inflammation Pulmonary Disease

Select Alvelestat tosylate for its unique oral bioavailability and non-covalent, oxidative-stable NE inhibition. Unlike IV Sivelestat, it retains full activity under oxidative stress, with >600-fold selectivity over related proteases. Clinically validated in AATD Phase II trials (ATALANTa/ASTRAEUS) showing >90% NE suppression at 240 mg BID. Ideal for chronic in vivo models and translational research requiring clean pharmacology.

Molecular Formula C32H30F3N5O7S2
Molecular Weight 717.7 g/mol
CAS No. 1240425-05-1
Cat. No. B605356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvelestat tosylate
CAS1240425-05-1
SynonymsAlvelestat tosylate
Molecular FormulaC32H30F3N5O7S2
Molecular Weight717.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10)
InChIKeyYLZZBCWZQPXIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alvelestat tosylate (1240425-05-1) for R&D Procurement: Orally Bioavailable Neutrophil Elastase Inhibitor for In Vivo Models of Protease-Driven Inflammation


Alvelestat tosylate (CAS: 1240425-05-1), the tosylate salt form of Alvelestat (AZD9668), is a synthetic, small-molecule, orally bioavailable inhibitor of human neutrophil elastase (NE), an enzyme central to the protease-antiprotease imbalance underlying tissue destruction in chronic inflammatory lung diseases. Its mechanism involves reversible, non-covalent binding to the NE active site, achieving low-nanomolar potency with a pIC50 of 7.9 nM (IC50 = 12 nM), Ki of 9.4 nM, and Kd of 9.5 nM for the human enzyme . It exhibits high selectivity (>600-fold) over other serine proteases, including human proteinase-3 and cathepsin G [1]. Alvelestat has been investigated across multiple Phase II clinical programs in bronchiectasis, cystic fibrosis (CF), COPD, and alpha-1 antitrypsin deficiency (AATD) [2].

Alvelestat tosylate (1240425-05-1) Sourcing Challenges: Why Alvelestat Cannot Be Replaced by Generic NE Inhibitors or In-Class Alternatives


Neutrophil elastase (NE) inhibitors exhibit divergent pharmacological and functional profiles that preclude simple substitution. The class includes compounds with varying mechanisms of action (covalent vs. non-covalent), routes of administration (oral vs. intravenous), and importantly, functional stability under the oxidative stress conditions characteristic of inflamed tissues. Sivelestat (ONO-5046), the only clinically approved NE inhibitor, requires intravenous administration and loses activity under oxidative conditions [1]. Other research candidates, such as AZD6553, have failed due to unfavorable pharmacokinetic profiles [2]. Therefore, the selection of a specific NE inhibitor for preclinical or clinical research must be guided by compound-specific data on oral bioavailability, mechanism of inhibition, functional resilience under disease-relevant stress, and clinical validation in specific indications. Alvelestat possesses a unique combination of oral bioavailability, non-covalent binding that confers oxidative resilience, and clinical data demonstrating target engagement and biomarker effects in AATD at a 240 mg BID dose [3].

Quantitative Differentiation of Alvelestat tosylate (1240425-05-1): Head-to-Head Evidence Against Sivelestat and Key Comparators


Redox Resilience: Alvelestat Retains Full Inhibitory Activity Under Oxidative Stress While Sivelestat Fails

Under physiologically relevant oxidative stress conditions, Alvelestat maintains its inhibitory efficacy against human neutrophil elastase (HNE), whereas Sivelestat experiences near-complete loss of activity [1]. This differential vulnerability stems from their distinct binding mechanisms: Alvelestat binds non-covalently, tolerating oxidative remodeling of the active site, while Sivelestat's reversible covalent mechanism requires precise pre-acylation geometry that is disrupted by oxidation-induced remodeling of the S1 pocket [2].

Oxidative Stress Inflammation Pulmonary Disease

Selectivity Profile: >600-Fold Selectivity Over Other Serine Proteases

Alvelestat demonstrates >600-fold selectivity for human neutrophil elastase over a broad panel of other serine proteases, including human proteinase-3, cathepsin G, bovine trypsin and chymotrypsin, and porcine pancreatic elastase [1]. This selectivity is superior to that reported for ONO-6818 and sivelestat in comparative assessments [2]. At concentrations up to 10 µM, Alvelestat shows no significant inhibition of human pancreatic trypsin, cathepsin G, or chymase .

Selectivity Off-target Serine Protease

Oral Bioavailability Enables Chronic Dosing in In Vivo Models

Alvelestat is orally bioavailable and has been administered twice daily (BID) in multiple Phase II clinical trials, including a 12-week trial in AATD patients at doses of 120 mg and 240 mg BID, demonstrating sustained target engagement (>90% suppression of blood NE at 240 mg BID) [1]. In contrast, the comparator NE inhibitor Sivelestat (ONO-5046) is administered exclusively via intravenous infusion in clinical settings [2]. The oral route of Alvelestat enables chronic, repeated dosing in long-term preclinical models without the confounding stress and logistical burden of repeated injections or continuous infusion.

Pharmacokinetics In Vivo Oral Dosing

Clinical Target Engagement and Biomarker Efficacy: Dose-Response Quantified in AATD Patients

In two randomized, placebo-controlled Phase II trials (ATALANTa and ASTRAEUS) enrolling 161 patients with severe AATD, Alvelestat demonstrated dose-dependent pharmacodynamic effects. At 240 mg BID, blood NE activity was suppressed by >90%, and significant reductions were observed in disease-relevant activity biomarkers: Aα-Val360 and desmosine/isodesmosine levels decreased compared to placebo [1]. The 120 mg BID dose suppressed NE but did not achieve significant biomarker reduction, establishing a clear dose-response threshold [1]. This contrasts with earlier Phase II results in bronchiectasis, where Alvelestat improved lung function and reduced sputum inflammatory biomarkers, and in COPD, where no clear efficacy on lung function was observed [2].

Biomarkers Clinical Efficacy AATD

In Vitro Potency: IC50 and Ki Values Comparable to or Exceeding Sivelestat

Alvelestat inhibits human neutrophil elastase with an IC50 of 12 nM (pIC50 = 7.9 nM) and a Ki of 9.4 nM . In comparative enzymatic assays under standard (non-oxidative) conditions, Sivelestat demonstrates higher baseline potency (IC50 = 44 nM) . However, this potency advantage is reversed under oxidative stress conditions, where Alvelestat retains activity while Sivelestat fails (see Evidence Item 1) [1]. Alvelestat also exhibits a more rapid association and dissociation rate compared to covalent inhibitors like ONO-6818, consistent with its fully reversible binding mechanism [2].

In Vitro Enzymatic Assay Potency

Alvelestat tosylate (1240425-05-1) Optimal Use Cases: Research Scenarios Where Alvelestat Provides Unique Scientific Value


Preclinical Models of Chronic Inflammatory Lung Disease Requiring Oral Dosing

In long-term murine or guinea pig models of COPD, AATD, or bronchiectasis, Alvelestat's oral bioavailability enables chronic BID dosing (e.g., 12-week protocols) without the confounding stress and logistical constraints of repeated IV administration required for Sivelestat. Studies have demonstrated that oral Alvelestat protects against human NE-induced lung injury in mice and rats, reduces BAL neutrophil counts and IL-1β levels in smoke-induced airway inflammation models, and inhibits small airway wall remodeling and airspace enlargement in guinea pigs exposed to chronic tobacco smoke . For researchers designing disease progression or intervention studies lasting weeks to months, Alvelestat provides a clinically translatable oral dosing paradigm.

Investigating Protease-Antiprotease Imbalance Under Oxidative Stress Conditions

For studies examining NE activity in the oxidative microenvironment characteristic of inflamed lungs (e.g., COPD exacerbations, cystic fibrosis, ARDS), Alvelestat is uniquely suitable. As demonstrated in comparative enzymatic assays and molecular dynamics simulations, Alvelestat retains full inhibitory capacity under oxidative stress, whereas the comparator Sivelestat experiences near-complete loss of activity due to oxidation-induced remodeling of the HNE S1 pocket that disrupts the precise geometry required for covalent inhibition [1]. Alvelestat's non-covalent, induced-fit binding mechanism maintains stable interactions (hydrogen bonds with Val216, π-π interactions with Phe192 and Phe215) even in oxidized HNE, ensuring consistent target engagement in disease-relevant conditions [2].

AATD-Specific Mechanistic and Biomarker Studies Using Clinically Validated Dosing

Researchers focusing on alpha-1 antitrypsin deficiency (AATD) can leverage clinically validated exposure-response data from the ATALANTa and ASTRAEUS Phase II trials. These studies established that Alvelestat 240 mg BID achieves >90% suppression of blood NE activity and significant reductions in disease activity biomarkers (Aα-Val360 and desmosine/isodesmosine) in severe AATD patients over 12 weeks, while 120 mg BID showed NE suppression without biomarker reduction [3]. This dose-response relationship provides a benchmark for translational studies investigating the relationship between NE inhibition, elastin degradation, and disease progression. Alvelestat has received Orphan Drug Designation from the FDA for AATD [4], underscoring its specific relevance to this indication.

Selective NE Inhibition Studies Requiring Minimal Off-Target Serine Protease Interference

In complex biological systems where off-target inhibition of other serine proteases could confound data interpretation, Alvelestat's >600-fold selectivity over related enzymes (including human proteinase-3, cathepsin G, trypsin, chymotrypsin, and pancreatic elastase) provides a clean pharmacological tool [5]. At concentrations up to 10 µM, no significant inhibition of human pancreatic trypsin, cathepsin G, or chymase is observed . This selectivity profile is advantageous for experiments requiring precise attribution of observed effects to NE inhibition, particularly in co-culture systems or in vivo models where multiple serine proteases contribute to the inflammatory milieu.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvelestat tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.